molecular formula C31H36N4O6 B1195933 CP 100356 CAS No. 142716-85-6

CP 100356

Cat. No.: B1195933
CAS No.: 142716-85-6
M. Wt: 560.6 g/mol
InChI Key: PPMZZFZYBXDSRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CP 100356 involves multiple steps, starting with the preparation of the isoquinoline and quinazoline derivatives. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is usually purified using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: CP 100356 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its properties and interactions with other molecules .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions can produce isoquinoline derivatives .

Scientific Research Applications

CP 100356 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of drug transport and resistance. In biology, it helps in understanding the role of multidrug resistance proteins in cellular processes. In medicine, this compound is used to investigate the efficacy of drugs in overcoming resistance mechanisms. In the industry, it is employed in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

CP 100356 exerts its effects by inhibiting the activity of multidrug resistance protein 1 (P-glycoprotein). This protein is responsible for transporting various substances across cellular membranes. By inhibiting its activity, this compound prevents the efflux of drugs from cells, thereby increasing their intracellular concentration and enhancing their efficacy. The molecular targets and pathways involved include the binding of this compound to the ATP-binding cassette transporter family, which regulates the transport of molecules across cell membranes .

Comparison with Similar Compounds

Similar Compounds:

  • Valspodar
  • Tariquidar
  • Elacridar
  • Zosuquidar hydrochloride
  • Ko143 hydrate

Uniqueness: CP 100356 is unique in its dual inhibitory properties, targeting both multidrug resistance protein 1 and breast cancer resistance protein. This dual inhibition makes it a valuable tool in studying drug resistance mechanisms and developing strategies to overcome them .

Properties

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O6/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMZZFZYBXDSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162139
Record name CP 100356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142716-85-6
Record name CP 100356
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142716856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP 100356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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